(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-phenylmethanone
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Overview
Description
(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-phenylmethanone is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a hydroxy group, a methyl group, and a phenyl group attached to the pyrazole ring, as well as a phenylmethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-phenylmethanone typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 50-100°C to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-phenylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-phenylmethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-phenylmethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-chlorophenyl)-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone
- 1-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)ethanone
- 1-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)propan-1-one
Uniqueness
(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-phenylmethanone is unique due to its specific substitution pattern on the pyrazole ring and the presence of the phenylmethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-13-12-17(21,15-10-6-3-7-11-15)19(18-13)16(20)14-8-4-2-5-9-14/h2-11,21H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODMXWOSJMKILD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385833 |
Source
|
Record name | 1H-Pyrazol-5-ol, 1-benzoyl-4,5-dihydro-3-methyl-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82366-05-0 |
Source
|
Record name | 1H-Pyrazol-5-ol, 1-benzoyl-4,5-dihydro-3-methyl-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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